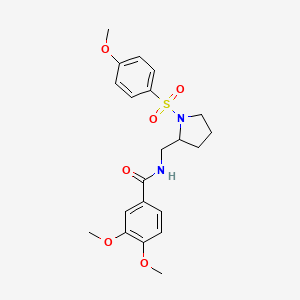

3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a pyrrolidine ring substituted with a 4-methoxyphenyl sulfonyl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₂₂H₂₆N₂O₆S, with a molecular weight of 446.4 g/mol.

Properties

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-17-7-9-18(10-8-17)30(25,26)23-12-4-5-16(23)14-22-21(24)15-6-11-19(28-2)20(13-15)29-3/h6-11,13,16H,4-5,12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCZNLRZIKSVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound belongs to a class of molecules characterized by a methoxybenzamide structure with a pyrrolidine moiety. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is particularly noteworthy as it can enhance binding affinity to target proteins.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of benzamide have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest. Notably, compounds targeting specific kinases have demonstrated significant cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research has indicated that similar benzamide derivatives can modulate dopamine and serotonin receptors, which may lead to anxiolytic or antidepressant effects.

Case Studies

-

Antitumor Activity : A study assessed the effects of related benzamide derivatives on human cancer cell lines, revealing IC50 values in the micromolar range, indicating strong antiproliferative activity.

Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast) 5.2 Compound B HeLa (Cervical) 3.8 3,4-Dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide A549 (Lung) 4.5 - Neuroprotective Effects : In a model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate metabolic stability. Studies indicate that modifications in the methoxy and sulfonyl groups can significantly affect the absorption and distribution characteristics.

Comparison with Similar Compounds

Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

- Molecular Weight : 589.1 g/mol

- Key Features: Benzamide core with pyrazolopyrimidine and chromenone substituents. Fluorine atoms at multiple positions (electron-withdrawing groups). Chromenone ring system (planar, aromatic).

- Synthesis : Suzuki-Miyaura coupling with 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid .

- Hypothesized Properties: Enhanced metabolic stability due to fluorine substituents. Potential for DNA/protein interaction via chromenone’s planar structure.

Comparison with Target Compound :

| Feature | Target Compound | Example 53 |

|---|---|---|

| Core Structure | Benzamide + pyrrolidine-sulfonyl | Benzamide + pyrazolopyrimidine-chromenone |

| Substituents | Methoxy groups (electron-donating) | Fluorine atoms (electron-withdrawing) |

| Molecular Weight | 446.4 g/mol | 589.1 g/mol |

| Synthetic Method | Likely sulfonylation/amide coupling | Suzuki coupling |

The target compound’s methoxy groups may improve solubility compared to Example 53’s fluorinated analogs, but its lower molecular weight suggests reduced steric hindrance for target binding .

(S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide

Source : BTK Inhibitor Patent ()

- Key Features: Benzamide linked to imidazopyrazine and pyrrolidine. Butynoyl group on pyrrolidine (alkyne functionality). Pyridine substituent (enhances solubility and π-π interactions).

- Biological Activity : BTK (Bruton’s tyrosine kinase) inhibition, relevant in oncology/autoimmunity .

- Pyridine enhances binding to kinase ATP pockets.

Comparison with Target Compound :

| Feature | Target Compound | BTK Inhibitor |

|---|---|---|

| Pyrrolidine Modification | 4-Methoxyphenyl sulfonyl | Butynoyl group |

| Benzamide Substituents | 3,4-Dimethoxy | 2-Methoxy + pyridine |

| Functional Groups | Sulfonyl (polar) | Alkyne (reactive) + pyridine (basic) |

| Target Specificity | Unspecified | BTK kinase |

General Trends in Pyrrolidine-Containing Compounds

- Synthetic Flexibility : Pyrrolidine rings are commonly functionalized via sulfonylation (target compound) or acylation (BTK inhibitor) to modulate pharmacokinetics .

- Substituent Impact :

- Methoxy groups increase lipophilicity and may slow oxidative metabolism.

- Fluorine atoms improve metabolic stability and binding affinity but reduce solubility.

- Molecular Weight : Compounds under 500 Da (e.g., target compound) are more likely to comply with Lipinski’s rule of five, enhancing drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.